molecular formula C16H12O3 B2993294 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- CAS No. 20050-76-4

2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl-

Cat. No.: B2993294
CAS No.: 20050-76-4
M. Wt: 252.269
InChI Key: GHTXLYXNYNVWHU-UHFFFAOYSA-N
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Description

“2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl-” is a chemical compound with the CAS Number: 20050-76-4. It has a molecular weight of 252.27 . It is also known as 7-HYDROXY-4-METHYL-3-PHENYLCOUMARIN .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H12O3/c1-10-7-12(17)8-15-13(10)9-14(16(18)19-15)11-5-3-2-4-6-11/h2-9,17H,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Metabolic Activation and Cancer Risk

  • Studies have explored the relationship between metabolic enzymes like CYP1A1 (aryl hydrocarbon hydroxylase) and susceptibility to lung cancer, with findings suggesting that variations in enzyme activity may influence lung carcinogenesis risks (Kiyohara et al., 1998). Another study identified the polymorphism of UDP-glucuronosyltransferase 1A7 gene as a potential risk factor for lung cancer, highlighting the role of metabolic activation in disease susceptibility (Araki et al., 2005).

Pharmacokinetics and Therapeutic Applications

  • Investigations into novel compounds, such as SB-220453 (Tonerbasat), have examined their efficacy in migraine models, revealing insights into their pharmacokinetic properties and potential therapeutic uses (Tvedskov et al., 2004). Similarly, the effects of 7-isopropoxy-3-phenyl-4H-1-benzopyran-4-one (ipriflavone) on serum levels of hormones in patients with diabetes have been studied, suggesting its utility in managing specific hormonal imbalances (Hashizume et al., 2006).

Environmental Exposures and Biomonitoring

  • Research has focused on the urinary concentrations of environmental phenols in pregnant women as part of the National Children's Study, providing a basis for assessing exposure to various environmental contaminants, including benzopyran derivatives (Mortensen et al., 2014). Another study evaluated the urinary excretion of phenanthrene metabolites as biomarkers for polycyclic aromatic hydrocarbon exposure in coke oven workers, underscoring the importance of biomonitoring in occupational health (Popp et al., 1997).

Toxicology and Environmental Health

  • Investigations into prenatal exposure to phthalate esters, PAHs, and their impact on birth outcomes have provided valuable insights into the potential health risks associated with environmental pollutants (Suzuki et al., 2010). Similarly, studies on the formation of aromatic DNA adducts in relation to urinary excretion of 1-hydroxypyrene during grilled meat consumption highlight the link between dietary PAH exposure and potential genetic damage (van Maanen et al., 1994).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- involves the condensation of 2-hydroxyacetophenone with benzaldehyde followed by cyclization and subsequent oxidation to yield the desired product.", "Starting Materials": [ "2-hydroxyacetophenone", "benzaldehyde", "sodium hydroxide", "acetic acid", "hydrogen peroxide", "methanol" ], "Reaction": [ "Step 1: Dissolve 2-hydroxyacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in methanol and add sodium hydroxide (1.2 eq) as a catalyst.", "Step 2: Heat the reaction mixture under reflux for 4-6 hours until a yellow precipitate forms.", "Step 3: Cool the reaction mixture and filter the precipitate.", "Step 4: Dissolve the yellow precipitate in acetic acid and add hydrogen peroxide (1.2 eq) dropwise with stirring.", "Step 5: Heat the reaction mixture under reflux for 2-3 hours until the solution turns dark brown.", "Step 6: Cool the reaction mixture and filter the precipitate.", "Step 7: Wash the precipitate with water and recrystallize from methanol to obtain the desired product." ] }

CAS No.

20050-76-4

Molecular Formula

C16H12O3

Molecular Weight

252.269

IUPAC Name

7-hydroxy-5-methyl-3-phenylchromen-2-one

InChI

InChI=1S/C16H12O3/c1-10-7-12(17)8-15-13(10)9-14(16(18)19-15)11-5-3-2-4-6-11/h2-9,17H,1H3

InChI Key

GHTXLYXNYNVWHU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1C=C(C(=O)O2)C3=CC=CC=C3)O

solubility

not available

Origin of Product

United States

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